molecular formula C7H7N3O B6266648 3-amino-1H-indazol-5-ol CAS No. 88805-70-3

3-amino-1H-indazol-5-ol

Cat. No.: B6266648
CAS No.: 88805-70-3
M. Wt: 149.1
InChI Key:
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Description

3-Amino-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-indazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Amino-1H-indazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-indazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

88805-70-3

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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